Product packaging for 1-{Bicyclo[1.1.1]pentan-1-yl}propan-1-one(Cat. No.:)

1-{Bicyclo[1.1.1]pentan-1-yl}propan-1-one

Cat. No.: B15127929
M. Wt: 124.18 g/mol
InChI Key: CFNXTSMGZVQWGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{Bicyclo[1.1.1]pentan-1-yl}propan-1-one (CAS 22287-30-5) is a ketone derivative of the Bicyclo[1.1.1]pentane (BCP) scaffold, a motif of high interest in medicinal chemistry for its role as a non-classical bioisostere . The BCP core is valued for its ability to "escape from flatland" by increasing the three-dimensionality and saturation of drug-like molecules, which often leads to enhanced physicochemical properties . Incorporating the BCP motif can improve key drug characteristics such as aqueous solubility, metabolic stability, and passive permeability, while reducing undesirable nonspecific binding . This ketone serves as a versatile synthetic intermediate for constructing more complex BCP-containing compounds for discovery research. The rigid, strained BCP structure can act as a spacer or a replacement for para-substituted benzene rings and internal alkynes, offering novel vectors for exploration in drug design and materials science . This product is intended for research applications and is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O B15127929 1-{Bicyclo[1.1.1]pentan-1-yl}propan-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

1-(1-bicyclo[1.1.1]pentanyl)propan-1-one

InChI

InChI=1S/C8H12O/c1-2-7(9)8-3-6(4-8)5-8/h6H,2-5H2,1H3

InChI Key

CFNXTSMGZVQWGF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C12CC(C1)C2

Origin of Product

United States

Reaction Mechanisms and Mechanistic Investigations of Bcp Ketone Formation

Elucidation of Radical-Based Reaction Pathways

Radical-based methodologies have emerged as a powerful tool for the construction of the BCP core, primarily through the addition of radical species to the highly strained central bond of [1.1.1]propellane. chemrxiv.org The formation of 1-{Bicyclo[1.1.1]pentan-1-yl}propan-1-one via such pathways involves the generation of a propanoyl (acyl) radical, which then initiates the ring-opening of [1.1.1]propellane.

A recently developed mild, metal-free method for the synthesis of BCP-ketones proceeds via a visible light-induced radical acylation of [1.1.1]propellane with aldehydes. researchgate.net In this approach, an acyl radical, specifically the propanoyl radical in the context of the target molecule, is generated from the corresponding aldehyde. This reactive intermediate then adds to the central C1-C3 bond of [1.1.1]propellane. This addition is a key step, leading to the formation of a bicyclo[1.1.1]pentyl radical. This radical is subsequently trapped to yield the final ketone product. researchgate.net

Mechanistic studies, including radical trapping experiments, have confirmed the involvement of these acyl radical intermediates in the reaction pathway. whiterose.ac.uk The general scheme for this radical-based formation is depicted below:

Scheme 1: General Radical-Based Formation of BCP-Ketones

StepDescription
1. Initiation Generation of a tert-butoxyl radical from a hydrogen transfer agent like tert-butyl hydrogen peroxide (TBHP) under visible light irradiation.
2. Acyl Radical Formation The tert-butoxyl radical abstracts a hydrogen atom from the aldehyde (propanal), forming a propanoyl (acyl) radical.
3. Radical Addition The propanoyl radical adds to the central bond of [1.1.1]propellane, causing ring-opening and formation of a 3-propanoyl-bicyclo[1.1.1]pentan-1-yl radical.
4. Hydrogen Atom Transfer The resulting BCP radical abstracts a hydrogen atom from a suitable donor (e.g., another molecule of the hydrogen transfer agent) to yield the final product, this compound.

This process highlights the critical role of the acyl radical as the key intermediate that dictates the formation of the BCP-ketone structure.

In the visible light-induced synthesis of BCP-ketones, tert-butyl hydrogen peroxide (TBHP) plays a crucial role as a hydrogen transfer agent, facilitating the generation of the necessary acyl radicals. whiterose.ac.uk Under blue light irradiation, TBHP is thought to be activated, leading to the formation of radical species that initiate the reaction cascade. whiterose.ac.uk

Mechanistic investigations have shown that the consumption of TBHP is stoichiometric, indicating its direct involvement in the redox processes of the reaction rather than acting as a true catalyst. whiterose.ac.uk The proposed role of TBHP involves the generation of tert-butoxyl radicals, which are responsible for abstracting the aldehydic hydrogen to form the acyl radical. The subsequent BCP radical can then abstract a hydrogen atom from another molecule of TBHP or a related species to complete the catalytic cycle and form the final product.

The efficiency of this process is underscored by its mild reaction conditions, proceeding at room temperature and tolerating a variety of functional groups, which is a significant advantage over methods requiring high temperatures or harsh reagents. whiterose.ac.uk

Exploration of Organometallic Mechanisms

While radical-based pathways are prominent, organometallic routes to BCP derivatives have also been explored, which could conceptually lead to the formation of this compound. These methods often involve the addition of organometallic reagents to [1.1.1]propellane or the cross-coupling of pre-functionalized BCP precursors. nih.govbeilstein-journals.orgamazonaws.com

One potential, though less direct, organometallic approach involves the addition of an organometallic reagent (e.g., an organolithium or Grignard reagent) to [1.1.1]propellane to generate a bicyclo[1.1.1]pentyl-metal species. This intermediate could then, in principle, react with an acylating agent like propanoyl chloride to furnish the desired ketone. However, the direct acylation of such organometallic intermediates can be challenging and may lead to side products.

Transition metal-catalyzed cross-coupling reactions represent another avenue. For instance, a pre-formed bicyclo[1.1.1]pentyl nucleophile (e.g., a boronic acid or organozinc reagent) could be coupled with an acyl electrophile under palladium or nickel catalysis. nih.govliverpool.ac.uk Conversely, a BCP-electrophile could be coupled with a propanoyl-nucleophile. liverpool.ac.uk A nickel/photoredox dual-catalyzed three-component reaction has been reported for the synthesis of 1,3-disubstituted BCP ketones, showcasing the potential of transition metal catalysis in this area. researchgate.net In such a system, a radical adds to [1.1.1]propellane to form a BCP radical, which is then trapped by a nickel catalyst and subsequently cross-coupled with an acyl chloride. liverpool.ac.uknih.govnih.gov

While these organometallic and transition metal-catalyzed methods offer potential pathways to BCP-ketones, specific and detailed mechanistic investigations for the direct synthesis of this compound via these routes are not as extensively documented as the radical-based approaches.

Kinetic and Thermodynamic Considerations in BCP-Ketone Synthesis

The formation of BCP-ketones from [1.1.1]propellane is a thermodynamically favorable process, driven by the release of significant strain energy from the propellane core upon ring-opening. chemrxiv.org The strain energy of [1.1.1]propellane is estimated to be around 100 kcal/mol. mdpi.com

Density Functional Theory (DFT) calculations have been employed to study the energetics of radical additions to [1.1.1]propellane. These studies support a radical chain mechanism under kinetic control for certain BCP functionalizations. researchgate.net For example, a computed free energy profile for the oligomerization of [1.1.1]propellane following SF5 radical addition shows that the initial radical addition has a low activation barrier. beilstein-journals.org

Functionalization Strategies and Chemical Transformations of Bicyclo 1.1.1 Pentan 1 Yl Ketone Scaffolds

Bridgehead Functionalization of BCP-Ketones

The functionalization of the bridgehead positions of BCP derivatives is a well-established area of research. berkeley.eduspringernature.com These positions are the most reactive sites for substitution on the BCP core. A common strategy for introducing functional groups at the bridgehead involves the reaction of [1.1.1]propellane with various reagents.

While specific studies on the direct bridgehead functionalization of 1-{Bicyclo[1.1.1]pentan-1-yl}propan-1-one are not extensively documented, the general principles of BCP chemistry can be applied. One of the most prevalent methods for the synthesis and subsequent functionalization of BCPs involves the addition of radicals or anions to [1.1.1]propellane. springernature.com For instance, radical addition of alkyl halides to [1.1.1]propellane is a powerful method for creating C-C bonds at the bridgehead position. rsc.org

Another approach to functionalizing the bridgehead position is through C-H activation. Although challenging, direct C-H functionalization of BCPs has been achieved. For example, rhodium-catalyzed C-H insertion reactions have been used to introduce functional groups at the bridgehead position of BCPs. springernature.com

Table 1: Illustrative Examples of Bridgehead Functionalization of BCP Derivatives

PrecursorReagents and ConditionsProductYield (%)Reference
[1.1.1]PropellaneIodoacetophenone, Et3B, Ether2-(Bicyclo[1.1.1]pentan-1-yl)-1-phenylethan-1-oneHigh rsc.org
1-Iodo-3-alkyl-BCPAryl Grignard, Fe(acac)3, TMEDA1-Aryl-3-alkyl-BCPGood nih.gov
1-Aryl-BCPAryldiazoacetate, Rh2(S-TCPTAD)41-Aryl-3-(aryl(carboxy)methyl)-BCPGood springernature.com

Note: This table presents examples of bridgehead functionalization on various BCP derivatives to illustrate the chemical principles. Specific data for this compound is not available in the cited literature.

Bridge Functionalization of BCP-Ketones

Functionalization of the bridge C-H bonds of the BCP core is significantly more challenging than at the bridgehead positions due to the lower reactivity of these secondary C-H bonds. berkeley.edu However, recent advances have made this transformation more accessible.

Directed C-H functionalization has emerged as a promising strategy. nih.govresearchgate.net This approach involves the use of a directing group attached to one of the bridgehead positions to guide a metal catalyst to a specific bridge C-H bond. Palladium-catalyzed C-H activation has been successfully employed for the arylation and iodination of the C2 position of BCPs bearing a directing group. nih.govresearchgate.net While this has not been specifically demonstrated on a BCP-ketone where the ketone itself is the directing group, it provides a potential pathway for the selective functionalization of the bridge position.

Another strategy involves skeletal editing, where aza-bicyclo[2.1.1]hexanes are converted to bridge-functionalized BCPs through a nitrogen-deleting skeletal edit. rsc.org

Table 2: Examples of Bridge C-H Functionalization of BCP Derivatives

BCP DerivativeReagents and ConditionsProductYield (%)Reference
1-(Aminoquinoline-8-carbonyl)-BCPAryl iodide, Pd(OAc)21-(Aminoquinoline-8-carbonyl)-2-aryl-BCPModerate nih.gov
1-(Pyridine-N-oxide-2-carbonyl)-BCPI2, Pd(OAc)21-(Pyridine-N-oxide-2-carbonyl)-2-iodo-BCPGood nih.gov

Note: The data in this table is for BCP derivatives with specific directing groups and serves to illustrate the concept of directed bridge C-H functionalization. The direct bridge functionalization of this compound has not been reported in the provided sources.

Transformations of the Carbonyl Group in BCP-Ketones

The carbonyl group in this compound is a versatile functional handle that can undergo a variety of chemical transformations.

The reduction of the ketone to a secondary alcohol is a fundamental transformation. Sodium borohydride (B1222165) (NaBH4) is a commonly used reagent for this purpose, offering mild reaction conditions and high chemoselectivity for the carbonyl group. acs.org The reduction of aryl BCP ketones with NaBH4 has been shown to proceed smoothly to the corresponding alcohols. acs.org

Table 3: Reduction of BCP-Aryl Ketones with Sodium Borohydride

SubstrateProductYield (%)Reference
(Bicyclo[1.1.1]pentan-1-yl)(thiophen-2-yl)methanone(Bicyclo[1.1.1]pentan-1-yl)(thiophen-2-yl)methanol80 acs.org
1,3-Bis(4-methoxybenzoyl)bicyclo[1.1.1]pentane1,3-Bis((4-methoxyphenyl)(hydroxy)methyl)bicyclo[1.1.1]pentane86 acs.org

Note: This table shows the reduction of BCP-aryl ketones. While specific data for this compound is not available, similar reactivity is expected.

The carbonyl carbon of this compound is electrophilic and susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents, are commonly used to form new carbon-carbon bonds at the carbonyl carbon, leading to tertiary alcohols. The addition of 4-methoxyphenylmagnesium bromide to a BCP diketone has been reported to yield the corresponding diol. acs.org

The carbon atom alpha to the carbonyl group in this compound is acidic and can be deprotonated to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of functional groups at the alpha-position.

Alpha-halogenation of ketones is a common transformation that can be achieved under acidic or basic conditions. While specific examples for this compound are not available, the general principles of enolate chemistry apply. Similarly, alpha-alkylation can be performed by treating the enolate with an alkyl halide. The synthesis of α-quaternary BCPs has been achieved through the addition of α-keto radicals to [1.1.1]propellane, showcasing the formation of a C-C bond at the alpha position of a ketone in the context of BCP chemistry. acs.org

Computational and Theoretical Studies on Bicyclo 1.1.1 Pentane Ketones

Quantum Chemical Calculations of Electronic Structure and Reactivity

Calculations show that the BCP framework can transmit electronic substituent effects, a property stemming from significant electron density within the cage and hyperconjugative interactions between the substituent and the framework. nih.gov For a BCP ketone, the electron-withdrawing nature of the carbonyl group affects the electronic distribution across the BCP cage. The bridgehead carbons are connected by orbitals with significant p-character, allowing for electronic communication through the cage structure.

DFT analyses have been used to optimize the geometries of BCP derivatives and to calculate molecular electrostatic potential (MEP) maps. nih.govnih.gov For a BCP ketone, the MEP map would highlight the electron-rich region around the carbonyl oxygen, indicating a primary site for electrophilic attack and hydrogen bond acceptance. Conversely, the electron-deficient carbonyl carbon is identified as a site for nucleophilic attack. Studies on related BCP derivatives have analyzed the transmission of these effects, showing that while the BCP unit is not aromatic, it provides a pathway for electronic communication. nih.gov

Table 1: Summary of Quantum Chemical Calculation Findings for BCP Derivatives
Computational MethodProperty InvestigatedKey FindingsReference
DFT (B3LYP/6-311++G**)Transmission of Electronic EffectsThe BCP framework transmits polar, electronegativity, and π-transfer effects via hyperconjugation and through-cage electron density. nih.gov
DFTMolecular Electrostatic Potential (MEP)Calculated MEP maps on BCP surfaces help predict sites for non-covalent interactions. nih.govnih.gov
HF/6-31G*Structural VariationSubstituent electronegativity significantly deforms the BCP cage, similar to the distortion of a benzene (B151609) ring in Ph-X molecules. nih.gov

Conformational Analysis and Steric Effects

The conformational preferences of 1-{Bicyclo[1.1.1]pentan-1-yl}propan-1-one are dictated by the rotation around the single bonds connecting the BCP cage, the carbonyl carbon, and the ethyl group. The most significant feature is the steric bulk of the rigid BCP moiety, which heavily influences the orientation of the adjacent propanoyl group.

The rotation around the C(BCP)-C(O) bond is a key conformational determinant. The propeller-like shape of the BCP cage creates distinct steric environments. The lowest energy conformation is expected to be one where the ethyl group of the propanoyl moiety is oriented away from the BCP cage to minimize van der Waals repulsion. Due to the C3 symmetry of the unsubstituted BCP cage along the bridgehead-bridgehead axis, the rotational barrier for the carbonyl group might be relatively simple, but steric clashes between the carbonyl oxygen and the bridging methylene (B1212753) hydrogens of the BCP must be considered.

Furthermore, the steric hindrance provided by the three-dimensional BCP unit is substantial enough to prevent intermolecular interactions like π-π stacking, a phenomenon observed in crystal structures of BCP derivatives that also contain phenyl rings. chemrxiv.orgnih.gov This steric shielding is a critical feature in the design of molecules where specific spatial arrangements are desired.

Table 2: Key Conformational and Steric Considerations for BCP-Ketones
Dihedral AngleDescriptionExpected Steric Interaction
C(bridge)-C(bridgehead)-C(O)-C(ethyl)Rotation of the propanoyl group relative to the BCP cage.The ethyl group will preferentially occupy staggered conformations to avoid eclipsing interactions with the BCP's bridging CH₂ groups.
C(BCP)-C(O)-C(ethyl)-C(methyl)Rotation of the ethyl group.Standard gauche and anti conformations are expected, with the bulky BCP group influencing the energetic preference.

Analysis of Non-Covalent Interactions on the BCP-Ketone Scaffold

The BCP-ketone scaffold is capable of engaging in a variety of non-covalent interactions, which are crucial for understanding its solid-state packing and its potential binding in a biological context. Computational analyses, such as Hirshfeld surface analysis, and experimental methods like X-ray crystallography have been used to study these interactions in related BCP systems. chemrxiv.orgchemrxiv.orgnih.gov

For a ketone-substituted BCP, the most prominent interaction is expected to be hydrogen bonding involving the carbonyl oxygen as an acceptor. nih.gov Specifically, weak C–H···O hydrogen bonds can form between the carbonyl oxygen and hydrogen atoms from neighboring molecules. Intriguingly, studies have shown that the hydrogen atoms on the bridging methylene groups (C2) of the BCP cage can participate in such non-covalent interactions. chemrxiv.org This indicates that the BCP cage is not merely a passive scaffold but an active participant in intermolecular bonding.

DFT calculations and Hirshfeld analysis are powerful tools for quantifying these interactions, allowing for the visualization and characterization of close contacts in the crystal lattice. chemrxiv.orgnih.gov For BCP-ketones, these analyses would likely reveal significant C–H···O and H···H contacts, which govern the supramolecular assembly in the solid state.

Table 3: Potential Non-Covalent Interactions in BCP-Ketone Structures
Interaction TypeDonorAcceptorSignificanceReference
Hydrogen BondBCP C-H (bridge or bridgehead)Carbonyl Oxygen (C=O)Dictates crystal packing and molecular recognition. chemrxiv.orgnih.gov
van der WaalsH-C (BCP)H-C (neighboring molecule)Contributes to the overall stability of the solid-state structure. nih.gov

Molecular Modeling of Structural Mimicry

One of the most significant applications of the BCP scaffold is its use as a bioisostere for a para-substituted phenyl ring. researchgate.netresearchgate.net Molecular modeling plays a crucial role in validating this structural mimicry. The BCP core approximates the distance between the 1 and 4 positions of a benzene ring, and its rigid, linear geometry allows it to effectively span the same vector space. nih.govnih.gov

Modeling studies comparing BCP-containing drug candidates to their phenyl-containing counterparts have demonstrated the viability of this replacement. For example, in the context of an LpPLA2 inhibitor, modeling showed that the BCP moiety could effectively replace a phenyl ring, acting as a non-planar spacer to access a lipophilic pocket. nih.gov This was later confirmed by X-ray crystallography, which revealed a similar binding mode for both the BCP and phenyl analogues. nih.gov

Table 4: Comparison of Bicyclo[1.1.1]pentane (BCP) and Phenyl Ring as Scaffolds
PropertyBicyclo[1.1.1]pentane (BCP)para-Substituted Phenyl RingReference
GeometryThree-dimensional, rigid rodPlanar, aromatic bldpharm.com
Exit VectorsLinear (approximates 1,4-substitution)Linear (1,4-substitution) bldpharm.com
SolubilityGenerally higher aqueous solubilityLower aqueous solubility researchgate.net
Metabolic StabilityOften improved due to lack of aromatic C-H bonds susceptible to oxidationSusceptible to CYP450-mediated oxidation bldpharm.com
Molecular Modeling RoleTo confirm that the BCP core can occupy the same binding space as the phenyl ring it replaces. nih.gov

Applications of Bicyclo 1.1.1 Pentane Ketones in Organic Synthesis

Bioisosteric Applications in Molecular Design for Benzoyl Groups and Phenyl Rings

Bicyclo[1.1.1]pentanes are widely recognized as effective bioisosteres for para-substituted benzene (B151609) rings, internal alkynes, and tert-butyl groups in drug design. acs.orgacs.org This bioisosteric replacement can lead to significant improvements in a drug candidate's physicochemical properties, such as enhanced solubility, improved metabolic stability, and increased passive permeability, without compromising biological activity. nih.govresearchgate.net The rigid, propeller-like shape of the BCP core mimics the linear geometry of a para-substituted phenyl ring, making it an attractive non-classical phenyl ring bioisostere. chemrxiv.orgchemrxiv.org

Research has demonstrated the successful incorporation of the BCP moiety as a phenyl replacement in various bioactive molecules. For instance, replacing the central fluorophenyl ring in a γ-secretase inhibitor with a BCP motif resulted in a compound with equivalent potency but significantly improved aqueous solubility and oral absorption. nih.gov Similarly, a BCP analogue of the synthetic opioid pethidine was synthesized in a single step, highlighting the utility of BCPs in modifying known drugs. researchgate.net The synthesis of a BCP analogue of fenofibrate (B1672516) further underscores the potential of BCP-ketones in pharmaceutical development. chemrxiv.orgchemrxiv.org

Table 1: Comparison of Physicochemical Properties of Phenyl Rings and BCP Moieties

PropertyPhenyl RingBicyclo[1.1.1]pentane (BCP)Reference(s)
GeometryPlanarThree-dimensional, linear researchgate.netchemrxiv.org
SolubilityGenerally lowerOften improved keaipublishing.comnih.govresearchgate.net
Metabolic StabilitySusceptible to oxidationGenerally more stable keaipublishing.comresearchgate.net
LipophilicityHigherCan be modulated acs.org

BCP-Ketones as Building Blocks for Complex Molecular Architectures

The synthetic accessibility of BCP-ketones has expanded significantly, positioning them as versatile building blocks for the construction of more complex molecules. acs.orgachemblock.com A common and efficient route to BCP-ketones involves the radical acylation of [1.1.1]propellane with aldehydes. acs.orgnih.gov This method offers a broad substrate scope and proceeds under mild conditions, making it suitable for late-stage functionalization of bioactive molecules. keaipublishing.comacs.org

Once formed, the ketone functionality in BCP-ketones serves as a synthetic handle for a variety of transformations, enabling the introduction of diverse functional groups. nih.gov For example, BCP-ketones can be converted into the corresponding secondary alcohols via reduction, which can then be further functionalized. nih.gov Other transformations include Baeyer-Villiger oxidation to yield BCP carboxylates, Beckmann rearrangement to form BCP amides, and Wittig olefination to generate alkenes. nih.gov These classical functional group interconversions provide access to a wide array of BCP derivatives that would be challenging to synthesize directly. nih.gov

The development of multicomponent reactions has further enhanced the utility of BCPs in constructing complex molecular architectures. A one-step, three-component radical coupling of [1.1.1]propellane with various radical precursors and heteroatom nucleophiles allows for the rapid synthesis of diverse and highly functionalized BCPs. researchgate.net This approach bypasses the need for stepwise synthesis and enables the rapid exploration of chemical space. researchgate.net

Scaffold Diversification through BCP-Ketone Modifications

The ability to modify BCP-ketones is crucial for scaffold diversification in drug discovery and materials science. The development of new synthetic methods has provided access to a wide range of substituted BCP-ketones, allowing for the fine-tuning of molecular properties.

One powerful technique for synthesizing BCP-ketones is the Friedel-Crafts acylation of (hetero)aromatic hydrocarbons with BCP acyl chlorides. chemrxiv.orgchemrxiv.org This method provides a simple and scalable route to BCP mono- and diketones with moderate to excellent yields. chemrxiv.org The resulting diaromatic BCP 1,3-diketones are particularly interesting scaffolds for further elaboration. chemrxiv.org

Furthermore, visible light-induced approaches have emerged as mild and efficient methods for the synthesis of BCP-ketones. keaipublishing.com For example, a one-step, visible-light-induced reaction using tert-butyl hydrogen peroxide (TBHP) as a hydrogen transfer agent allows for the synthesis of BCP-ketones at room temperature with good functional group tolerance. keaipublishing.com Another visible light-induced method utilizes cooperative photoredox and N-heterocyclic carbene (NHC) catalysis to synthesize 1,3-disubstituted BCP-ketones. rsc.orgrsc.org These advanced synthetic strategies not only provide access to novel BCP scaffolds but also enable the rapid generation of compound libraries for screening purposes.

Table 2: Synthetic Methods for BCP-Ketone Synthesis and Diversification

MethodDescriptionKey FeaturesReference(s)
Radical Acylation of [1.1.1]PropellaneReaction of [1.1.1]propellane with aldehydes.Broad substrate scope, mild conditions. acs.orgnih.gov
Friedel-Crafts AcylationAcylation of (hetero)arenes with BCP acyl chlorides.Scalable, provides access to diketones. chemrxiv.orgchemrxiv.org
Visible Light-Induced SynthesisPhotochemical methods for BCP-ketone formation.Mild, metal-free options, good functional group tolerance. keaipublishing.comrsc.orgrsc.org
Nickel/Photoredox CatalysisMulti-component approach to disubstituted BCP ketones.Single-step synthesis of complex BCPs. nih.gov

Integration of BCP-Ketones in Material Science Architectures

The rigid, rod-like structure of the bicyclo[1.1.1]pentane core makes it an attractive building block for various applications in materials science. researchgate.net The unique geometry of BCPs has led to their investigation as molecular rods, linkers in supramolecular chemistry, and components of liquid crystals and metal-organic frameworks. researchgate.net

While the direct integration of "1-{Bicyclo[1.1.1]pentan-1-yl}propan-1-one" into material architectures is not extensively detailed in the provided context, the functionalization of the BCP core, often through ketone intermediates, is key to creating these materials. The ability to introduce specific functional groups via BCP-ketones allows for the tailoring of the electronic and structural properties of the resulting materials.

For instance, the synthesis of BCP-based diphosphine ligands, which can be seen as isosteres of 1,4-bis(diphenylphosphino)benzenes, has been reported. nih.gov These ligands have been used to create a straight-shaped gold complex and a europium-based coordination polymer, demonstrating the potential of functionalized BCPs in the design of novel materials with specific optical and electronic properties. nih.gov The synthesis of such functionalized BCPs often proceeds through intermediates that are structurally related to or derived from BCP-ketones, highlighting the foundational role of these compounds in accessing advanced materials.

Future Perspectives and Challenges in Bcp Ketone Research

Development of Novel and Sustainable Synthetic Methodologies

A primary challenge in BCP-ketone synthesis has been the reliance on harsh reaction conditions, such as high temperatures, metal catalysts, or hazardous reagents. keaipublishing.com The development of milder, more efficient, and environmentally benign synthetic routes is a critical goal for future research.

Recent breakthroughs have moved towards more sustainable approaches. One notable advancement is the use of visible light-induced, metal-free methods. keaipublishing.com For instance, researchers have employed tert-butyl hydrogen peroxide (TBHP) as a hydrogen transfer agent under blue light to generate acyl radicals from aldehydes. These radicals then react with [1.1.1]propellane to form BCP-ketones at room temperature, a process that tolerates a wide range of functional groups. keaipublishing.comnih.gov This method represents a significant step towards "green" BCP synthesis. acs.org

Another promising strategy involves the direct radical acylation of [1.1.1]propellane with aldehydes, providing a straightforward and mild pathway to BCP-ketones. nih.gov These radical-based methods avoid the need for pre-functionalized starting materials and often exhibit broad substrate scope, which is crucial for applications in drug discovery. nih.govresearchgate.net

Future efforts will likely focus on:

Catalytic Systems: Expanding the toolkit of photocatalysts and organocatalysts to improve efficiency and selectivity.

Flow Chemistry: Utilizing flow reactors for photochemical syntheses to enhance scalability and safety, as demonstrated in the large-scale production of BCP precursors. nih.gov

Alternative Starting Materials: Exploring feedstocks other than the highly strained and challenging-to-handle [1.1.1]propellane.

MethodCatalyst/ReagentConditionsAdvantages
Visible Light-Induced Acylation TBHPBlue Light, Room Temp.Mild, metal-free, high functional group tolerance. keaipublishing.com
Radical Acylation Various radical initiatorsMildGeneral, broad substrate scope, useful for late-stage modification. nih.gov
Friedel-Crafts Acylation Lewis Acids (e.g., AlCl₃)MildSimple, scalable, inexpensive, uses BCP-derived acyl chlorides. chemrxiv.org
Iron-Catalyzed Addition Fe(Pc) / TBHP-One-step access to BCP carboxamides and ketones from semicarbazides. researchgate.net

Advancements in Asymmetric Synthesis of BCP-Ketones

The synthesis of enantiomerically pure BCP-ketones, where a stereocenter is located adjacent to the BCP core, presents a significant challenge. nih.gov Such chiral molecules are of high value in medicinal chemistry, where stereochemistry often dictates biological activity. researchgate.net Traditional methods have often relied on chiral auxiliaries or resolutions, which are inefficient. nih.gov

Recent progress has focused on developing direct catalytic asymmetric methods. One innovative approach combines photoredox and organocatalysis to achieve the asymmetric addition of aldehydes to [1.1.1]propellane. nih.gov This dual catalytic system generates a chiral α-iminyl radical cation, which installs the stereocenter during the ring-opening of propellane, yielding α-chiral BCPs with high enantioselectivity. nih.govresearchgate.net

Another strategy is the asymmetric transfer hydrogenation (ATH) of prochiral BCP-ketones to produce chiral alcohols, which are versatile synthetic intermediates. researchgate.net This highlights the importance of developing methods not just for creating chiral BCP-ketones but also for their stereoselective transformations.

Future research directions will likely include:

Novel Chiral Catalysts: The design of new organocatalysts, transition metal complexes, and biocatalysts specifically tailored for BCP substrates. mdpi.comrsc.org

Broader Substrate Scope: Extending current asymmetric methods to a wider variety of BCP-ketone precursors and aldehyde coupling partners. nih.gov

Mechanistic Understanding: Developing theoretical models to better understand the sources of stereoinduction in these reactions, which will guide the rational design of more effective catalysts. nih.gov

Asymmetric StrategyCatalytic SystemKey FeatureOutcome
Asymmetric Radical Addition Photocatalyst + OrganocatalystGenerates a chiral α-iminyl radical cation. nih.govDirect synthesis of α-chiral BCP aldehydes with high enantioselectivity. nih.govresearchgate.net
Asymmetric Transfer Hydrogenation Chiral Ruthenium CatalystsReduction of a prochiral BCP-ketone. researchgate.netEnantioselective synthesis of BCP-containing alcohols. researchgate.net

Exploration of New Reactivity Modes for BCP-Ketone Functionalization

The ketone moiety is a versatile functional handle that can be used to introduce further complexity into the BCP scaffold. nih.govbritannica.com Exploring new ways to functionalize the BCP core and the ketone group itself is crucial for expanding the accessible chemical space for drug discovery and materials science. nih.govnih.gov

One area of intense focus is the development of multicomponent reactions. For example, a nickel/photoredox-catalyzed three-component reaction involving [1.1.1]propellane, an electrophile, and an acyl chloride allows for the one-step synthesis of unsymmetrical 1,3-disubstituted BCP-ketones. nih.gov This circumvents lengthy, multi-step sequences that were previously required. nih.gov

The ketone group in BCP-ketones can undergo a variety of classical and modern transformations, including:

Baeyer–Villiger Oxidation: To form the corresponding BCP carboxylates. nih.gov

Beckmann Rearrangement: To access BCP amides. nih.gov

Wittig Olefination: To generate BCP-substituted alkenes. nih.gov

α-Functionalization: Using umpolung strategies to couple ketone electrophiles with a wide range of nucleophiles. springernature.com

β-C-H Functionalization: Employing directed C-H activation to modify the molecule at positions remote from the carbonyl group. nih.gov

Future research will aim to uncover novel transformations and expand the synthetic toolkit for modifying BCP-ketones, enabling the creation of increasingly complex and diverse molecular architectures. nih.govresearchgate.net

Expansion of BCP-Ketone Utility in Chemical Biology and Materials Science

While the primary driver for BCP-ketone research has been medicinal chemistry, their unique structural and electronic properties suggest potential applications in other fields. nih.govchemrxiv.org

In chemical biology , BCP-ketones can be incorporated into small molecule probes to enhance properties like metabolic stability and water solubility. nih.gov The rigid BCP scaffold can act as a non-classical phenyl ring bioisostere, helping to improve the pharmacokinetic profiles of bioactive compounds. nih.gov The ketone functionality provides a handle for attaching reporter tags, cross-linking agents, or other moieties for studying biological systems.

In materials science , the introduction of keto groups into polymer backbones is a known strategy to impart desirable properties, such as photodegradability. d-nb.info The incorporation of rigid BCP-ketone units into polymers could lead to materials with novel thermal, mechanical, or optical properties. The non-alternating copolymerization of ethylene (B1197577) with carbon monoxide to create polyethylene (B3416737) with in-chain ketones is a step in this direction, and BCP-based monomers could offer new possibilities for creating advanced materials. d-nb.info

The challenges and opportunities in these emerging areas include:

Systematic Studies: Conducting thorough investigations into how the BCP-ketone motif influences the properties of biological probes and materials.

Scalable Synthesis: Developing robust and scalable synthetic routes to produce the necessary quantities of BCP-ketone building blocks for these applications. nih.govchemrxiv.org

Interdisciplinary Collaboration: Fostering collaboration between synthetic chemists, chemical biologists, and materials scientists to fully exploit the potential of these unique compounds.

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